molecular formula C16H15N5OS B2562608 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1797870-06-4

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2562608
CAS No.: 1797870-06-4
M. Wt: 325.39
InChI Key: MIRZFXNWIOLGKY-UHFFFAOYSA-N
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Description

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex heterocyclic compound. This structure features multiple fused rings and a variety of functional groups, making it a versatile and valuable molecule in the fields of chemistry and biochemistry.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-14(23-16(19-11)20-5-2-3-6-20)15(22)21-7-4-13-12(9-21)8-17-10-18-13/h2-3,5-6,8,10H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRZFXNWIOLGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis:

  • Pyrimidine Ring Formation: : The pyrimidine core is synthesized using a Biginelli reaction, involving an aldehyde, a β-ketoester, and urea under acidic conditions.

  • Formation of Pyrido Ring: : Cyclization reactions, possibly involving palladium-catalyzed cross-coupling reactions, lead to the formation of the pyrido fused ring.

  • Thiazole and Pyrrole Incorporation: : Functionalization of the intermediate compound with thiazole and pyrrole moieties through substitution reactions, often using thionating agents and bromination, followed by nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound requires optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at specific functional groups, particularly at the thiazole ring.

  • Reduction: : Reduction can occur at the carbonyl group, converting it to alcohol.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially at the pyrrole ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenation agents like bromine, nucleophiles like amines.

Major Products

The major products vary based on the reaction type, but could include hydroxylated derivatives (oxidation), alcohols (reduction), and halogenated or alkylated compounds (substitution).

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the study of heterocyclic chemistry and reaction mechanisms.

Biology

Medicine

Investigated for its potential pharmaceutical properties, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to determine its efficacy and safety profiles.

Industry

Utilized in the development of advanced materials, such as polymers and electronic materials, due to its stability and electronic properties.

Mechanism of Action

Molecular Targets

The compound interacts with various molecular targets, such as enzymes and receptors, through its functional groups, affecting biochemical pathways.

Pathways Involved

In medicinal contexts, it may inhibit key enzymes or bind to specific receptors, disrupting disease-related pathways, which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-ethyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

  • (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-imidazol-1-yl)thiazol-5-yl)methanone

Uniqueness

What sets (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone apart is its specific combination of functional groups and fused ring structures, leading to unique reactivity and interaction profiles. This makes it a valuable compound for targeted research and applications across various scientific disciplines.

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Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a novel hybrid molecule that combines the structural features of pyridopyrimidine and thiazole. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial domains.

Structural Overview

The compound can be broken down into two significant moieties:

  • Dihydropyrido[4,3-d]pyrimidine - Known for its role in various biological activities, including anticancer properties.
  • Thiazole - A heterocyclic compound recognized for its broad spectrum of biological activities, including antimicrobial and antitumor effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of pyridopyrimidine derivatives against various cancer cell lines. For instance, compounds similar to the target molecule have shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Specifically, a study indicated that aromatic substitutions on the pyridopyrimidine nucleus enhance cytotoxicity, with compounds bearing chlorophenyl groups exhibiting the highest activity .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Notes
K5 (Chlorophenyl)MCF-712.5Highest activity observed
K1 (Phenyl)HeLa15.0Significant cytotoxicity
K2 (Aliphatic)MCF-745.0Lower activity

Antimicrobial Activity

The thiazole component has been extensively studied for its antimicrobial properties. Research indicates that thiazole derivatives possess significant antibacterial and antifungal activities. The incorporation of pyridopyrimidine into thiazole frameworks may enhance these properties due to synergistic effects. A study focusing on related thiazole-pyridopyrimidine hybrids demonstrated promising antimicrobial efficacy against various pathogens, suggesting that the target compound may exhibit similar activities .

Mechanistic Insights

The mechanism of action for the biological activity of these compounds often involves:

  • Inhibition of DNA synthesis : Many pyridopyrimidine derivatives interfere with DNA replication in cancer cells.
  • Disruption of cellular respiration : Thiazoles can affect mitochondrial functions, leading to apoptosis in bacterial cells.

Case Studies

  • Cytotoxic Evaluation : A recent investigation synthesized several pyridopyrimidine-thiazole hybrids and evaluated their cytotoxicity using MTT assays. The results indicated that modifications at specific positions significantly influenced their anticancer activity.
  • Antimicrobial Testing : Another study assessed the antimicrobial potential of thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain substitutions led to enhanced activity.

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